
Di-8-ANEPPS
Overview
Description
Di-8-ANEPPS is a synthetic organic compound known for its applications in various scientific fields. It is a member of the pyridinium salts family and is often used as a fluorescent dye in biological and chemical research due to its unique photophysical properties .
Preparation Methods
The synthesis of Di-8-ANEPPS involves several steps. The primary synthetic route includes the reaction of 6-(dioctylamino)-2-naphthaldehyde with 4-(3-sulfopropyl)pyridinium in the presence of a base. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Measurement of Membrane Potential
Di-8-ANEPPS is primarily employed for measuring transmembrane potentials across various cell types, including neurons, cardiac cells, and muscle cells. The dye exhibits a significant increase in fluorescence when bound to lipid membranes, with its fluorescence properties changing in response to alterations in membrane potential. This characteristic allows researchers to visualize and quantify voltage changes in real-time, facilitating studies on electrical activity and signaling within cells.
Case Studies:
- Neuronal Activity: this compound has been effectively used to monitor action potentials in neurons, providing insights into synaptic transmission and neuronal excitability1.
- Cardiac Function: Studies have demonstrated the utility of this compound in assessing membrane potential dynamics in cardiac myocytes, contributing to a better understanding of arrhythmias and heart function .
Investigating Cellular Dynamics
The dye's ability to provide high-resolution imaging makes it essential for exploring cellular dynamics related to voltage changes. Researchers can study how variations in membrane potential influence cellular processes such as ion channel activity, neurotransmitter release, and muscle contraction.
Applications:
- Ion Channel Studies: this compound has been used to investigate the behavior of voltage-gated ion channels under different physiological conditions, enhancing our understanding of channelopathies .
- Cell Signaling Pathways: By observing how changes in membrane potential affect intracellular signaling pathways, scientists can elucidate mechanisms underlying various physiological responses1.
Photostability and Retention Properties
Compared to other dyes like Di-4-ANEPPS, this compound exhibits superior photostability and reduced internalization within cells. This makes it more suitable for long-term studies of membrane potential without compromising the integrity of the cellular environment.
Stability Characteristics:
Property | Di-4-ANEPPS | This compound |
---|---|---|
Photostability | Moderate | High |
Internalization | Rapid | Slow |
Retention in Membranes | Poor | Excellent |
Applications in Advanced Imaging Techniques
This compound is also compatible with advanced imaging techniques such as confocal microscopy and flow cytometry. Its ability to provide quantitative data on membrane potential changes makes it a valuable tool for high-content screening applications.
Imaging Applications:
- Confocal Microscopy: The dye's fluorescence properties allow for detailed imaging of cellular structures and dynamics at high resolution .
- Flow Cytometry: this compound can be utilized in flow cytometric analyses to assess membrane potential changes across large populations of cells rapidly .
Research on Disease Mechanisms
The applications of this compound extend into clinical research where it is used to study disease mechanisms related to excitability disorders and other pathologies affecting membrane potential dynamics.
Clinical Insights:
- Channelopathies: Research utilizing this compound has provided insights into various channelopathies affecting muscle excitability and cardiac function .
- Therapeutic Development: Understanding how membrane potential alterations contribute to disease states can aid in developing targeted therapies for conditions like epilepsy or cardiac arrhythmias .
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs photons and emits fluorescence, which can be detected and measured. This property makes it an excellent tool for studying molecular interactions and dynamics. The molecular targets and pathways involved include cellular membranes and specific biomolecules that interact with the fluorescent dye .
Comparison with Similar Compounds
Compared to other pyridinium salts, Di-8-ANEPPS stands out due to its high fluorescence quantum yield and stability. Similar compounds include:
- 4-(2-[6-(Dibutylamino)-2-naphthalenyl]ethenyl)-1-(3-sulfopropyl)pyridinium hydroxide
- 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt .
These compounds share similar structural features but differ in their photophysical properties and applications.
Biological Activity
Di-8-ANEPPS is a lipophilic fluorescent dye widely utilized in biological research for its ability to probe membrane dynamics and cellular processes. This article provides a detailed examination of the biological activity of this compound, focusing on its applications in studying membrane properties, cellular uptake mechanisms, and its role in measuring transmembrane potentials.
This compound is characterized by its twisted intramolecular charge transfer (TICT) properties, which make it sensitive to the local environment, particularly membrane fluidity and cholesterol content. The dye's fluorescence properties change significantly in response to alterations in membrane composition, making it a valuable tool for studying lipid bilayers.
Key Properties
- Fluorescence Lifetime : The fluorescence lifetime of this compound varies with cholesterol levels in membranes. For instance, increasing cholesterol from 0% to 50% results in a fluorescence lifetime increase from 2.36 ns to 3.65 ns, indicating reduced membrane fluidity .
- Solvent Interaction : The dye's behavior is also influenced by solvent polarity, which affects its absorption and emission characteristics .
Membrane Studies
This compound has been extensively used to study membrane dynamics in various biological systems. Its ability to report on changes in membrane fluidity due to cholesterol incorporation has been demonstrated through fluorescence lifetime imaging microscopy (FLIM) and time-correlated single-photon counting (TCSPC) techniques.
Table 1: Fluorescence Lifetime Changes with Cholesterol Levels
Cholesterol Concentration | Fluorescence Lifetime (ns) |
---|---|
0% | 2.36 |
15% | 2.60 |
24% | 2.70 |
40% | 3.52 |
50% | 3.65 |
Cellular Uptake Mechanisms
Studies have shown that this compound can be used to label extracellular vesicles (EVs) for tracking their internalization within cells. For example, a study demonstrated that nanoalgosomes labeled with this compound were internalized by C. elegans intestinal cells via endocytic pathways such as macropinocytosis and clathrin-mediated endocytosis .
Case Study: Internalization Mechanism
In a recent experiment involving C. elegans, this compound-labeled nanoalgosomes were administered, resulting in significant fluorescent signals observed only in wild-type animals after 24 hours, whereas clathrin heavy chain knockout animals showed markedly reduced signals . This highlights the dye's utility in elucidating cellular uptake pathways.
Measuring Transmembrane Potentials
This compound has been employed to measure transmembrane potentials across various cell types, including neurons and endothelial cells. Its design minimizes internalization over prolonged exposure, allowing for accurate measurements of dynamic changes in membrane potential.
Methodology
The dye is incorporated into the lipid bilayer of cells, where it responds to changes in the electric field across the membrane. This property enables researchers to monitor rapid fluctuations in transmembrane potential during physiological processes such as action potentials in neurons .
Properties
IUPAC Name |
3-[4-[2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSUSNUALIXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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